molecular formula C5H4ClNO2 B14868850 3-Chloropyridine-2,5-diol

3-Chloropyridine-2,5-diol

Cat. No.: B14868850
M. Wt: 145.54 g/mol
InChI Key: WRKGQPCYJYBITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyridine-2,5-diol is a chlorinated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-2,5-diol typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,5-dihydroxypyridine using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process often includes chlorination, followed by purification steps to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine-2,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloropyridine-2,5-diol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloropyridine-2,5-diol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl groups and chlorine atom play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

3-chloro-5-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C5H4ClNO2/c6-4-1-3(8)2-7-5(4)9/h1-2,8H,(H,7,9)

InChI Key

WRKGQPCYJYBITC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.